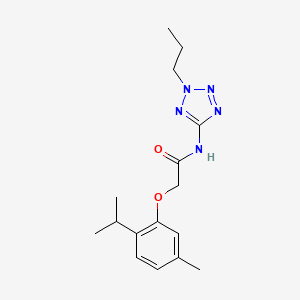![molecular formula C16H13FN4S B4067712 4-[5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4067712.png)
4-[5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine
Overview
Description
4-[5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Chemosensors for Metal Ions
Compounds containing 1,2,4-triazole moieties have been developed as selective chemosensors for metal ions. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker was synthesized through click chemistry, serving as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Catalytic Activity in Organic Synthesis
Triazole-containing compounds have shown promising results as catalysts in organic synthesis. For instance, (η3-allyl)palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands demonstrated significant catalytic activity in Suzuki-Miyaura reactions, especially with activated substrates (Amadio et al., 2012).
Antimicrobial Activities
Compounds featuring the 1,2,4-triazole ring, such as those synthesized from isonicotinic acid hydrazide, have been evaluated for their antimicrobial activities. This research indicates the potential for designing novel antimicrobial agents based on the 1,2,4-triazole scaffold (Bayrak et al., 2009).
Luminescent Materials
The development of luminescent materials has benefited from the inclusion of triazole and related structures. For instance, triarylboron-functionalized dipicolinic acids with triazole linkers have been synthesized and used to create lanthanide(III) complexes that exhibit high quantum efficiency and selective sensitization of Eu(III) and Tb(III) emissions (Park et al., 2014).
Optical and Electronic Properties
The structural features of triazole-containing compounds have been exploited to tune optical and electronic properties for various applications, including fluorosolvatochromic behaviors and proton sensing. This is exemplified by the synthesis and characterization of compounds that undergo significant spectral shifts upon protonation, indicating potential as optical sensors (Muraoka et al., 2019).
properties
IUPAC Name |
4-[4-(4-fluorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4S/c1-2-11-22-16-20-19-15(12-7-9-18-10-8-12)21(16)14-5-3-13(17)4-6-14/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKJZCOCPGDUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Fluorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4067635.png)
![ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4067643.png)

![1-cyclohexyl-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4067659.png)
![N-allyl-2-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4067663.png)

![N-benzyl-2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067671.png)
![1-[4-(benzyloxy)phenoxy]-3-[(4-chlorophenyl)amino]-2-propanol](/img/structure/B4067677.png)

![1-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4067690.png)
![methyl 2-amino-4-{2-[(2-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4067697.png)
![N-{[(6-butyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4067710.png)
![N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4067714.png)
![8-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067716.png)